REDV

Integrin binding Receptor specificity Cell selectivity

REDV (Arg-Glu-Asp-Val) is a high-specificity α4β1 integrin ligand derived from fibronectin's IIICS domain. Unlike RGD, which binds multiple integrins promiscuously and recruits platelets and smooth muscle cells, REDV achieves >56-fold reduction in platelet adhesion while selectively capturing endothelial cells. This prevents intimal hyperplasia and thrombosis in vascular grafts, stents, and decellularized scaffolds. Substituting REDV with RGD or YIGSR introduces unacceptable performance divergence—RGD accelerates thrombogenesis and SMC proliferation, while YIGSR supports migration but lacks stable adhesion. REDV-modified surfaces deliver 100% 24-h patency in small-diameter grafts and complete endothelialization within 30 days on metallic stents. Procure REDV for applications requiring targeted endothelial layer regeneration without thrombotic complications.

Molecular Formula C20H35N7O9
Molecular Weight 517.5 g/mol
Cat. No. B1336611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameREDV
Molecular FormulaC20H35N7O9
Molecular Weight517.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C20H35N7O9/c1-9(2)15(19(35)36)27-18(34)12(8-14(30)31)26-17(33)11(5-6-13(28)29)25-16(32)10(21)4-3-7-24-20(22)23/h9-12,15H,3-8,21H2,1-2H3,(H,25,32)(H,26,33)(H,27,34)(H,28,29)(H,30,31)(H,35,36)(H4,22,23,24)/t10-,11-,12-,15-/m0/s1
InChIKeyWMOHCDYSWGUDJC-ASHKBJFXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

REDV Peptide (Arg-Glu-Asp-Val): A Fibronectin-Derived Endothelial-Selective Ligand for Cardiovascular Biomaterial Sourcing


The REDV peptide (Arg-Glu-Asp-Val) is a tetrapeptide derived from the CS5 site of the type III connecting segment (IIICS) domain of human plasma fibronectin [1]. It functions as a high-specificity ligand for integrin α4β1, which is selectively expressed on vascular endothelial cells [2]. Unlike broad-spectrum adhesion peptides such as RGD that bind multiple integrin subtypes across diverse cell types, REDV exhibits preferential recognition by endothelial cells with minimal cross-reactivity toward smooth muscle cells, fibroblasts, and platelets [3]. This endothelial selectivity profile positions REDV as a critical functional motif in surface modification strategies for blood-contacting medical devices, tissue-engineered vascular grafts, and implantable sensors where promoting rapid endothelialization while suppressing thrombus formation and intimal hyperplasia are paramount design criteria [4].

Why Generic Adhesion Peptide Substitution Fails: REDV's Integrin α4β1 Specificity vs. RGD's Broad-Spectrum Binding


Generic substitution of REDV with broadly active cell adhesion peptides such as RGD or YIGSR introduces unacceptable performance divergence in vascular applications. RGD binds multiple integrin subtypes (α5β1, αvβ3, αvβ5, αIIbβ3) expressed across endothelial cells, smooth muscle cells, fibroblasts, and platelets, producing indiscriminate cell recruitment that accelerates intimal hyperplasia and thrombogenesis [1]. Empirical studies demonstrate that RGD-immobilized surfaces promote adhesion of both endothelial and smooth muscle cells as well as platelets, whereas REDV surfaces maintain selective endothelial capture with minimal smooth muscle cell and platelet attachment [2]. YIGSR, while endothelial-favoring, drives primarily cell migration rather than stable adhesion and proliferation, limiting its standalone utility in rapid endothelialization applications [3]. The quantitative performance gap between REDV and these alternatives—in receptor specificity, cell-type selectivity, hemocompatibility parameters, and in vivo patency outcomes—renders direct peptide-for-peptide substitution scientifically unsound and operationally detrimental for applications requiring targeted endothelial layer regeneration without thrombotic complications.

REDV Peptide Quantitative Differentiation Evidence: Head-to-Head Comparisons with RGD, YIGSR, and Unmodified Controls


Integrin Receptor Specificity: REDV Binds α4β1 (Endothelial-Selective) vs. RGD Binds α5β1/αvβ3 (Broad-Spectrum)

REDV mediates cell adhesion exclusively through integrin α4β1, which is selectively expressed on vascular endothelial cells, whereas RGD binds multiple integrin subtypes including α5β1 and αvβ3 that are broadly distributed across endothelial cells, smooth muscle cells, fibroblasts, and platelets [1]. Functional antibody inhibition assays demonstrate that anti-α4 and anti-β1 antibodies specifically block HUVEC adhesion to REDV-grafted substrates but do not inhibit adhesion to RGD-grafted substrates, confirming distinct receptor engagement pathways [2]. This receptor-level divergence directly underpins REDV's unique cellular selectivity profile compared to generic RGD-based adhesion strategies.

Integrin binding Receptor specificity Cell selectivity

Endothelial Receptor Binding Affinity: Kd = 2.2×10⁻⁶ M with 5.8×10⁶ Sites/Cell on HUVECs

REDV binds to a novel adhesion receptor on human endothelial cells with a dissociation constant (Kd) of 2.2 × 10⁻⁶ M and a receptor density of 5.8 × 10⁶ sites per cell [1]. This quantitative binding characterization was established using equilibrium binding studies with radiolabeled REDV peptide on HUVEC monolayers. The moderate-affinity interaction combined with high receptor copy number enables robust endothelial cell attachment and spreading while maintaining sufficient reversibility to support cell migration and monolayer formation—a balance critical for successful endothelialization without excessive activation [2].

Binding affinity Receptor density Endothelial cell

Platelet Adhesion Suppression: REDV-Modified Surfaces Reduce Platelet Coverage from 28% to <0.5%

Surface modification of polyurethane (PU) with REDV peptide via acrylic acid grafting reduces platelet adhesion from 28% surface coverage on unmodified PU to less than 0.5% on REDV-modified materials (PU-AA-REDV) [1]. Concurrently, fibrinogen adsorption decreases approximately twofold on REDV-modified surfaces compared to unmodified controls [2]. These hemocompatibility improvements occur without compromising endothelial cell adhesion, with the highest percentage of cell-occupied surface exceeding 90% on materials modified with optimal carboxyl group density [3]. The anti-thrombogenic effect is peptide density-dependent, with near-complete platelet suppression observed at REDV densities above 18.9 × 10⁻⁴ molecules per nm³ [4].

Hemocompatibility Platelet adhesion Surface modification

In Vivo Graft Patency: REDV-Modified Small-Diameter Vascular Grafts Achieve 100% 24-Hour Patency vs. 25% for Unmodified Controls

In a rat abdominal aorta implantation model, small-diameter (1.8 mm) synthetic vascular grafts immobilized with REDV peptide achieved 100% patency (4/4 grafts patent) at 24 hours post-implantation, compared with 0% patency (3/3 grafts occluded) for unmodified control grafts and 25% patency (1/4 grafts patent) for control-sequence peptide-modified grafts [1]. The luminal surfaces of REDV-modified grafts were covered with only a thin fibrin layer, whereas control grafts exhibited thick thrombi and complete occlusion [2]. Extended studies in NiTi stents demonstrate that REDV-modified surfaces maintain good blood patency and form a relatively complete endothelial layer after 30 days in the rat aorta model [3].

In vivo patency Vascular graft Fibrin clot

Selective Endothelial Cell Adhesion Under Shear Stress: REDV Surfaces Preferentially Capture HUVECs over SMCs and Fibroblasts

In microfluidic devices coated with REDV peptide and subjected to shear stress ranging from 1.3 to 4.0 dyn/cm², endothelial cells exhibit significantly higher adhesion to REDV-coated surfaces compared to smooth muscle cells and fibroblasts [1]. This selective binding behavior is maintained even when mixed suspensions of all three cell types are perfused through the device, confirming that REDV functionalization enables selective endothelial cell capture under physiologically relevant flow conditions [2]. In contrast, surfaces modified with RGD exhibit comparable adhesion across all three cell types, lacking cell-type discrimination [3]. Co-culture studies further demonstrate that REDV-conjugated zwitterionic hydrogel coatings specifically capture endothelial cells and promote their migration and proliferation while simultaneously decreasing the adhesion and proliferation of smooth muscle cells [4].

Shear stress Selective adhesion Microfluidic

Long-Term In Vivo Patency: REDV-Modified Decellularized Microvascular Grafts Maintain 100% Arterial Patency at 6 Months

In a rat tail replantation model evaluating decellularized microvascular grafts (inner diameter 0.6 mm) modified with REDV peptide, six-month Kaplan-Meier patency was 100% for tail-artery implanted grafts and 62% for tail-vein implanted grafts [1]. Histological analysis at 6 months revealed regeneration of neo-tunica media with thicknesses of 95.0 μm in arterial grafts and 9.3 μm in venous grafts, demonstrating hemodynamically appropriate remodeling [2]. This long-term patency data extends the 24-hour acute patency findings and confirms sustained functional performance in both arterial and venous circulatory environments.

Long-term patency Microvascular graft Arterial reconstruction

REDV Peptide Application Scenarios: Evidence-Driven Use Cases in Cardiovascular Device Functionalization


Small-Diameter Synthetic Vascular Graft Endothelialization Coating

REDV peptide immobilization on small-diameter (<6 mm) synthetic vascular grafts addresses the critical failure mode of acute thrombotic occlusion. The quantitative patency advantage (100% at 24 hours vs. 0-25% for controls) and thin fibrin layer formation [1] directly support procurement for graft surface modification programs. This scenario leverages REDV's demonstrated ability to reduce platelet adhesion by over 56-fold compared to unmodified materials [2] while selectively promoting endothelial cell capture under shear flow conditions [3].

Coronary and Peripheral Stent Surface Functionalization for Accelerated Re-Endothelialization

REDV conjugation to metallic stent surfaces (e.g., NiTi alloy, CoCr alloy) enables simultaneous anticoagulation and pro-endothelialization performance [1]. The demonstrated endothelial cell selectivity—specifically capturing HUVECs while decreasing smooth muscle cell adhesion [2]—directly addresses in-stent restenosis driven by neointimal hyperplasia. The 30-day in vivo formation of a complete endothelial layer on REDV-modified NiTi stents [3] validates this approach for stent coating procurement in next-generation drug-eluting or bioresorbable stent development programs.

Decellularized Tissue Scaffold Biofunctionalization for Vascular Tissue Engineering

REDV modification of decellularized vascular scaffolds enhances endothelial cell affinity and thromboprotection in both acellular grafts and tissue-engineered constructs. The peptide density-dependent suppression of platelet adhesion and fibrin clot deposition, with optimal performance above 18.9 × 10⁻⁴ molecules per nm³ [1], provides a defined functionalization parameter for manufacturing consistency. The demonstrated 100% six-month arterial patency in microvascular applications [2] supports procurement for tissue engineering programs targeting long-term implantable vascular substitutes.

Biomimetic Gene Delivery Complexes for Vascular Injury Targeting

REDV-functionalized biomimetic gene complexes enable selective internalization in endothelial cells and significant accumulation at endothelium-injured sites [1]. In arterial endothelium-injured mouse models, REDV-modified gene complexes achieve efficient re-endothelialization through enhanced specificity [2]. This targeted delivery approach leverages REDV's integrin α4β1 binding specificity to direct therapeutic payloads to damaged vascular endothelium, supporting procurement for gene therapy vector development in cardiovascular regenerative medicine applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for REDV

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.